S-[(7R,8R,9S,10R,13S,14R,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl] ethanethioate

Catalog No.
S14670278
CAS No.
M.F
C24H30O4S
M. Wt
414.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-[(7R,8R,9S,10R,13S,14R,17R)-10,13-dimethyl-3,5'-...

Product Name

S-[(7R,8R,9S,10R,13S,14R,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl] ethanethioate

IUPAC Name

S-[(7R,8R,9S,10R,13S,14R,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl] ethanethioate

Molecular Formula

C24H30O4S

Molecular Weight

414.6 g/mol

InChI

InChI=1S/C24H30O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h7,11-12,17-19,21H,4-6,8-10,13H2,1-3H3/t17-,18+,19+,21+,22-,23-,24+/m0/s1

InChI Key

KCWOLKZQDUPWRC-RYWIMJLKSA-N

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)C=CC(=O)O5)C

Isomeric SMILES

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@H]4CC[C@]5([C@]4(CC3)C)C=CC(=O)O5)C

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

414.18648061 g/mol

Monoisotopic Mass

414.18648061 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-10

Explore Compound Types